3,5-Dimethylpiperidine hydrochloride

Catalog No.
S8824225
CAS No.
M.F
C7H16ClN
M. Wt
149.66 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylpiperidine hydrochloride

Product Name

3,5-Dimethylpiperidine hydrochloride

IUPAC Name

3,5-dimethylpiperidine;hydrochloride

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

InChI

InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H

InChI Key

DLQUQDQYYCABAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C.Cl

3,5-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15NC_7H_{15}N and a molecular weight of approximately 115.20 g/mol. It is a derivative of piperidine, characterized by two methyl groups located at the 3 and 5 positions of the piperidine ring. The compound exists in two diastereomeric forms: the achiral R,SR,S isomer and the chiral R,R/S,SR,R/S,S enantiomeric pair. This structural configuration contributes to its unique chemical properties and biological activities, making it a significant compound in various research fields .

Typical for piperidine derivatives:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield amines when treated with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitution can occur, where the nitrogen atom can be substituted by various nucleophiles, leading to diverse piperidine derivatives .

The biological activity of 3,5-dimethylpiperidine hydrochloride has been explored in various contexts:

  • Pharmacological Potential: It is investigated for its potential as a ligand in receptor binding studies, indicating possible applications in drug development.
  • Neuropharmacology: The compound may exhibit effects on neurotransmitter systems, making it relevant for research into neuroactive substances.
  • Antimicrobial Properties: Some studies suggest that derivatives of 3,5-dimethylpiperidine show activity against certain pathogens, highlighting its potential in medicinal chemistry .

The synthesis of 3,5-dimethylpiperidine hydrochloride typically involves several methods:

  • Hydrogenation of 3,5-Dimethylpyridine: This method involves the reduction of 3,5-dimethylpyridine using hydrogen gas in the presence of catalysts such as palladium or platinum.
  • Reduction with Lithium Triethylborohydride: This method selectively reduces 3,5-dimethylpyridine to yield diastereomers of 3,5-dimethylpiperidine.
  • Separation Techniques: Advanced methods such as chromatography can be employed to isolate specific diastereomers from mixtures .

3,5-Dimethylpiperidine hydrochloride has several applications across different fields:

  • Pharmaceutical Industry: It serves as a building block for synthesizing various pharmaceutical compounds, including potential drugs targeting neurological disorders.
  • Chemical Research: The compound is utilized in synthetic chemistry as an intermediate for creating more complex molecules.
  • Agricultural Chemistry: It may also find applications in developing agrochemicals due to its biological activity against pests .

Interaction studies involving 3,5-dimethylpiperidine hydrochloride focus on its binding affinity with various receptors and enzymes. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Investigations include:

  • Receptor Binding Studies: Evaluating how the compound interacts with neurotransmitter receptors can provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Studies: Assessing its role as an inhibitor or modulator of specific enzymes offers valuable data for drug development efforts .

Several compounds share structural similarities with 3,5-dimethylpiperidine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-MethylpiperidineContains one methyl group at position 4Less sterically hindered compared to 3,5-Dimethylpiperidine
2,6-DimethylpiperidineMethyl groups at positions 2 and 6Different spatial arrangement affecting biological activity
N-MethylpiperidineOne methyl group attached to nitrogenExhibits different reactivity patterns due to nitrogen substitution
1-Methyl-4-piperidoneMethyl group at position 1A ketone derivative that alters its reactivity compared to amine forms

Uniqueness

The uniqueness of 3,5-dimethylpiperidine hydrochloride lies in its specific arrangement of methyl groups which enhances lipophilicity and stability compared to other piperidine derivatives. This structural feature contributes to its distinct chemical properties and potential applications in medicinal chemistry and other fields .

Structural and Molecular Characteristics

3,5-Dimethylpiperidine hydrochloride consists of a six-membered piperidine ring substituted with methyl groups at the 3 and 5 positions, protonated at the nitrogen atom and paired with a chloride counterion. Its molecular formula is C₇H₁₆ClN, with a molecular weight of 149.66 g/mol. The stereochemistry of the methyl groups defines two primary isomers:

  • cis-3,5-Dimethylpiperidine hydrochloride: Methyl groups on the same side of the ring plane.
  • trans-3,5-Dimethylpiperidine hydrochloride: Methyl groups on opposite sides.

The IUPAC name for the trans isomer is (3R,5R)-3,5-dimethylpiperidine hydrochloride, while the cis isomer is designated (3R,5S)-3,5-dimethylpiperidine hydrochloride.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₆ClN
Molecular Weight149.66 g/mol
Melting Point210–215°C (decomposes)
Boiling PointNot reported (hydroscopic salt)
SolubilityWater, ethanol, methanol
pKa (amine)~10.5 (estimated)

Spectroscopic Identification

  • ¹H NMR (D₂O, 400 MHz): δ 3.15–3.05 (m, 2H, NCH₂), 2.85–2.70 (m, 2H, CH(CH₃)), 1.75–1.50 (m, 4H, ring CH₂), 1.20 (d, J = 6.8 Hz, 6H, CH₃).
  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 2800–2950 cm⁻¹ (C-H), 1470 cm⁻¹ (C-N).

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

149.0971272 g/mol

Monoisotopic Mass

149.0971272 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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